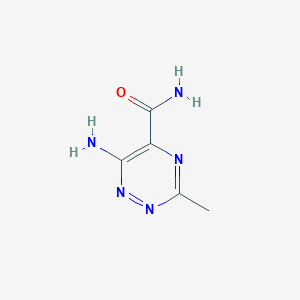![molecular formula C29H20O2 B14490363 (Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone) CAS No. 63767-43-1](/img/structure/B14490363.png)
(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) is a complex organic compound characterized by a spirocyclic structure. This compound features a cyclopropane ring fused to a fluorene moiety, with two phenylmethanone groups attached. The unique spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) typically involves the formation of the cyclopropane ring through the reaction of carbenes with alkenes. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate the carbene intermediate, which then reacts with an alkene to form the cyclopropane ring . The fluorene moiety can be introduced through a Friedel-Crafts acylation reaction, where fluorene reacts with an acyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of (Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) may involve continuous flow processes to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
(Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Wirkmechanismus
The mechanism of action of (Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound’s ability to undergo various chemical transformations also enables it to participate in complex biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spirocyclic compound with similar structural features but different functional groups.
Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanol): A reduced form of the target compound with alcohol groups instead of ketones.
Uniqueness
(Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) is unique due to its combination of a cyclopropane ring and fluorene moiety, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
63767-43-1 |
|---|---|
Molekularformel |
C29H20O2 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
(3-benzoylspiro[cyclopropane-2,9'-fluorene]-1-yl)-phenylmethanone |
InChI |
InChI=1S/C29H20O2/c30-27(19-11-3-1-4-12-19)25-26(28(31)20-13-5-2-6-14-20)29(25)23-17-9-7-15-21(23)22-16-8-10-18-24(22)29/h1-18,25-26H |
InChI-Schlüssel |
GTQRVMMXZJAXJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2C(C23C4=CC=CC=C4C5=CC=CC=C35)C(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


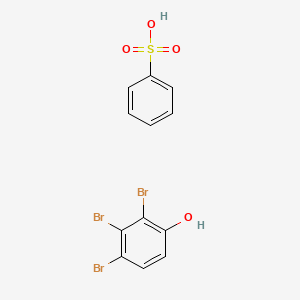
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
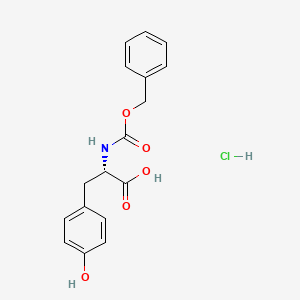
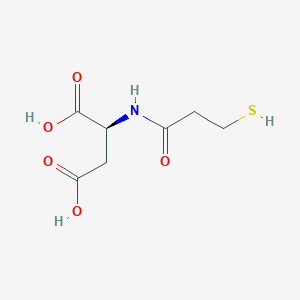

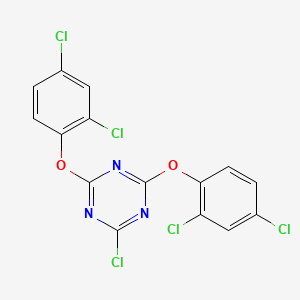
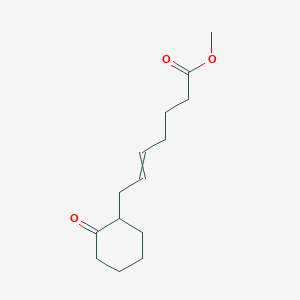
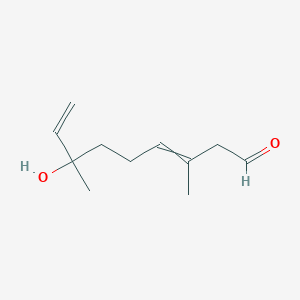
![Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-](/img/structure/B14490328.png)
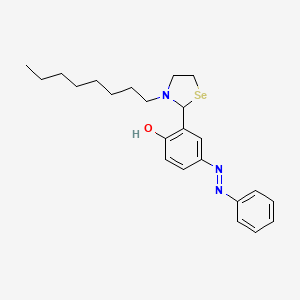
![9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)-](/img/structure/B14490342.png)

